
6-丙烯酰胺己酸
概述
描述
6-Acrylamidohexanoic Acid, also known by its CAS number 20766-85-2, is a chemical compound with the molecular formula C9H15NO3 .
Synthesis Analysis
The synthesis of 6-Acrylamidohexanoic Acid involves a dehydrative condensation reaction of N-hydroxysulfosuccinimide sodium salt with 6-aminohexanoic acid . The molecular weight and polydispersity indexes of the resulting polymers are well controlled by the RAFT polymerization mechanism .
Molecular Structure Analysis
The molecular structure of 6-Acrylamidohexanoic Acid is represented by the formula C9H15NO3 .
Chemical Reactions Analysis
6-Acrylamidohexanoic Acid is used in the synthesis of polymer backbones with pendant N-hydroxysulfosuccinimide esters for post-polymerization modification in water . It is also used in the preparation of polyacrylamide gels .
Physical And Chemical Properties Analysis
6-Acrylamidohexanoic Acid is a solid substance . It is soluble in methanol .
科学研究应用
pH响应性聚合物
AaH的一项显着应用是用于合成pH响应性聚合物。Yusa等(2003)通过可逆加成−断裂链转移(RAFT)自由基聚合合成了明确定义的聚(2-(丙烯酰胺基)-2-甲基丙磺酸钠-嵌段-6-丙烯酰胺己酸钠)(pNaAMPS-AaH)。这些聚合物表现出pH诱导的缔合和解离行为,使其适用于需要pH响应机制以实现靶向释放的药物递送系统 (Yusa, Shimada, Mitsukami, Yamamoto, & Morishima, 2003)。
具有自愈合特性的水凝胶
AaH在开发在碱性和酸性溶液中都具有自愈合特性的高强度水凝胶中也至关重要。王等(2021)利用AaH和[2-(甲基丙烯酰氧基)乙基]三甲基氯化铵溶液(DMC)单体制备了具有改进的机械性能和自愈合能力的pH响应性水凝胶。这些水凝胶在软机器人和作为监测身体运动的传感器中具有潜在应用 (Wang, Guo, Guan, Fu, Wang, & Guo, 2021)。
环境和工业应用
在环境和工业背景下,基于AaH的聚合物用于水处理和絮凝剂。Taeymans等(2004)强调了源自丙烯酰胺单体(如AaH)的聚丙烯酰胺在水和废水处理过程、纸浆和造纸加工以及采矿中的作用。该研究强调了了解丙烯酰胺的化学和控制机制以减轻潜在健康风险的重要性 (Taeymans, Wood, Ashby, Blank, Studer, Stadler, Gondé, Eijck, Lalljie, Lingnert, Lindblom, Matissek, Müller, Tallmadge, O'Brien, Thompson, & Silvani, 2004)。
先进材料科学
AaH对于制造先进材料至关重要,例如使用聚(6-(丙烯酰胺基)己酸)接枝二氧化硅颗粒制成的pH响应性“液体大理石”。井上等(2011)展示了这些液体大理石如何在暴露于碱性条件下破裂,表明在受控递送系统和化学过程中的微反应器中具有潜在用途 (Inoue, Fujii, Nakamura, Iwasaki, & Yusa, 2011)。
作用机制
Target of Action
It is known to act as a catalyst in compound synthesis .
Mode of Action
6-Acrylamidohexanoic Acid functions as a nucleophile, capable of donating electrons to other molecules, and also as an electrophile, capable of accepting electrons from other molecules . This dual functionality allows it to interact with a wide range of molecules, facilitating various chemical reactions.
Biochemical Pathways
It is used in the synthesis of polymers , indicating that it may play a role in polymerization reactions. In a study, it was used as a co-factor in the formation of hydrogels, suggesting its involvement in cross-linking reactions .
Pharmacokinetics
Its physical properties such as its solid form and stability at room temperature suggest that it may have good bioavailability.
Result of Action
Its role as a catalyst in compound synthesis suggests that it may facilitate the formation of complex molecules from simpler ones .
Action Environment
The action, efficacy, and stability of 6-Acrylamidohexanoic Acid can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it can remain active under normal environmental conditions . .
安全和危害
属性
IUPAC Name |
6-(prop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWCPXBLNGTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314796 | |
| Record name | 6-Acrylamidohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20766-85-2 | |
| Record name | 20766-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Acrylamidohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acrylamidohexanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 6-acrylamidohexanoic acid (AACA) influence the properties of polyvinyl alcohol (PVA) hydrogels?
A1: Incorporating AACA into PVA hydrogels, along with a borax cross-linker, significantly enhances their mechanical strength compared to PVA hydrogels cross-linked solely with borax [, ]. This improvement stems from the introduction of multiple physical interactions within the hydrogel network. Specifically, AACA contributes to electrostatic interactions and hydrogen bonds, supplementing the existing network structure. These additional interactions contribute to the enhanced strength observed in these modified hydrogels.
Q2: Can you explain the self-healing properties observed in PVA/AACA hydrogels and their relation to pH?
A2: PVA/AACA hydrogels exhibit the intriguing property of self-healing in both acidic and alkaline conditions []. This behavior is attributed to the dynamic nature of the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, present within the hydrogel structure. In acidic conditions, the carboxylic acid groups of AACA become protonated, weakening the electrostatic interactions but potentially strengthening hydrogen bonding interactions. Conversely, in alkaline environments, deprotonation of the carboxylic acid groups strengthens electrostatic interactions. This dynamic interplay of interactions allows the hydrogel network to readily reform after disruption, leading to self-healing capabilities in both acidic and alkaline environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

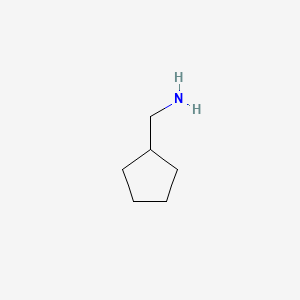

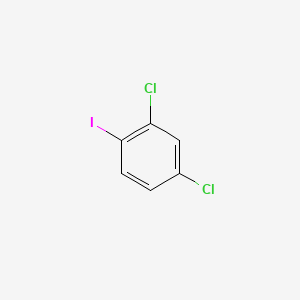
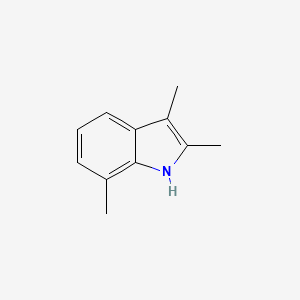

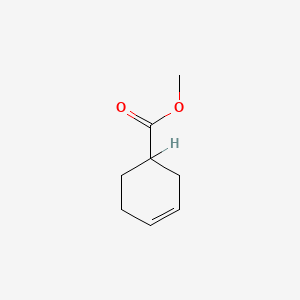
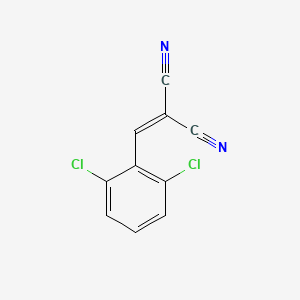
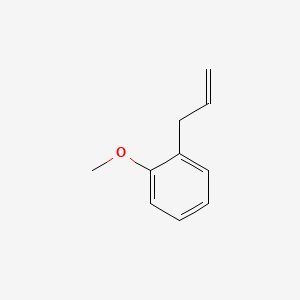
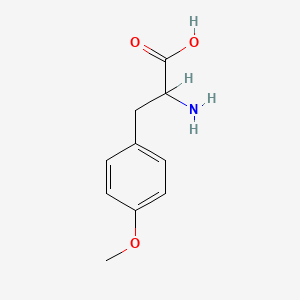

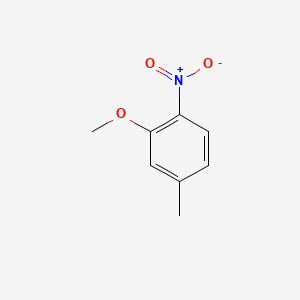
![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)

